5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
Preparation Methods
The synthesis of 5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. The general synthetic route includes the condensation of an aromatic amine, a phenol, and formaldehyde. This one-pot reaction is carried out under controlled conditions to ensure the formation of the desired benzoxazine ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. .
Scientific Research Applications
5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound may be explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of high-performance polymers and resins, particularly in the development of polybenzoxazines, which are known for their superior resistance to chemicals, low flammability, and excellent heat stability
Mechanism of Action
The mechanism of action of 5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar compounds to 5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include:
- 2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 5-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine These compounds share a similar benzoxazine core structure but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which may impart distinct physical and chemical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C30H34N2O2 |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
5-(4-octoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C30H34N2O2/c1-2-3-4-5-6-12-21-33-25-19-17-24(18-20-25)30-32-28(26-15-10-11-16-29(26)34-30)22-27(31-32)23-13-8-7-9-14-23/h7-11,13-20,28,30H,2-6,12,21-22H2,1H3 |
InChI Key |
NVEFSQIIGWPOBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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